Product packaging for Brasofensine maleate(Cat. No.:)

Brasofensine maleate

Cat. No.: B1246849
M. Wt: 443.3 g/mol
InChI Key: XVXRAWKEYKMWFS-SOMFYRHDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Monoamine Transporter Modulators in Neuropharmacology Research

The exploration of monoamine transporter modulators is deeply rooted in the mid-20th century's "monoamine hypothesis," which posited that deficiencies in neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) are central to the pathophysiology of various psychiatric and neurological disorders. nih.govguidetopharmacology.org This hypothesis was spurred by serendipitous discoveries, such as the mood-elevating effects of the anti-tuberculosis drug iproniazid, later found to inhibit monoamine oxidase (MAO), an enzyme that degrades monoamines. guidetopharmacology.org

These initial findings inaugurated a new era in psychopharmacology, leading to the development of drugs targeting the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). nih.govmdpi.com These transporters are crucial for terminating neurotransmission by reabsorbing their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govmdpi.com Early drugs, such as tricyclic antidepressants, were often non-selective, impacting multiple transporters and receptors, which contributed to their broad efficacy but also to significant side effects. nih.gov

Subsequent research focused on developing more selective agents, leading to the advent of selective serotonin reuptake inhibitors (SSRIs) and, later, dual-acting agents and other classes of monoamine reuptake inhibitors. nih.gov These compounds, including well-known drugs like methylphenidate, which acts as a norepinephrine-dopamine reuptake inhibitor, have become mainstays in treating conditions ranging from depression and anxiety to attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. merckmillipore.com The ongoing investigation into monoamine transporter modulators continues to refine our understanding of their role in both normal brain function and disease states.

Classification and Initial Characterization of Brasofensine Maleate (B1232345) (NS-2214, BMS-204756) as a Research Compound

Brasofensine, also known by its developmental codes NS-2214 and BMS-204756, is a phenyltropane derivative that emerged from research programs aimed at developing potent dopamine reuptake inhibitors. nih.goviiab.me It is a triple reuptake inhibitor (TRI), meaning it inhibits the reuptake of dopamine, norepinephrine, and serotonin. iiab.me

Initial in vitro studies demonstrated its high affinity for the dopamine transporter, with subsequent research confirming its potent inhibition of dopamine reuptake in striatal synaptosomes. Further characterization revealed its ability to also inhibit the reuptake of norepinephrine and serotonin, albeit with varying potencies.

The compound advanced into Phase I and Phase II clinical trials in the mid-to-late 1990s for the potential treatment of Parkinson's disease. nih.gov These early-phase trials suggested that Brasofensine was generally well-tolerated and showed some efficacy. iiab.me However, its development was ultimately halted due to a combination of factors, including the in vivo isomerization of the 2α-methyloxime group and financial considerations related to further regulatory requirements. nih.goviiab.me

Interactive Table: In Vitro Binding Profile of Brasofensine

TransporterSpeciesAssay TypeKi (nM)
Dopamine (DAT)Rat[3H]WIN 35,4281.3
Norepinephrine (NET)Rat[3H]Nisoxetine10
Serotonin (SERT)Rat[3H]Paroxetine16

Rationale for Continued Academic Investigation of Brasofensine Maleate Despite Prior Development Status

Despite the cessation of its clinical development for Parkinson's disease, this compound remains a compound of significant interest to the academic research community. This sustained interest is primarily due to its unique pharmacological profile and preclinical findings that suggest therapeutic potential beyond what was explored in its initial trials.

A key reason for continued investigation stems from a preclinical study in a primate model of Parkinson's disease. In MPTP-treated marmosets, a model that mimics the motor symptoms of Parkinson's, Brasofensine was found to effectively reverse akinesia (an impairment of voluntary movement) without inducing the dyskinesias (involuntary, erratic movements) that are a common and debilitating side effect of long-term levodopa (B1675098) therapy. This finding is particularly compelling as it suggests that monoamine reuptake blockade with a compound like Brasofensine could offer a significant advantage over existing treatments.

Furthermore, the complex pharmacology of Brasofensine as a triple reuptake inhibitor makes it a valuable tool for dissecting the roles of dopamine, norepinephrine, and serotonin in various neurological and psychiatric conditions. By studying the effects of Brasofensine in different experimental models, researchers can gain insights into the intricate interplay of these neurotransmitter systems. The challenges encountered during its development, such as the in vivo isomerization, also present an interesting case for medicinal chemists and pharmacologists studying drug metabolism and stability.

Overview of Major Research Areas Pertaining to this compound's Biological Interactions

Academic research on this compound has primarily focused on its interactions with the monoamine transport system and its potential therapeutic applications in neurodegenerative disorders. The major areas of investigation include:

Neuroprotective Effects: A significant area of research is the potential for Brasofensine to exert neuroprotective effects. By increasing the synaptic levels of dopamine, it may help to compensate for the loss of dopaminergic neurons in Parkinson's disease. Research in animal models aims to determine if Brasofensine can slow the progression of neurodegeneration.

Modulation of Motor Symptoms: As demonstrated in the primate study, a key research focus is on Brasofensine's ability to alleviate motor symptoms of Parkinson's disease, particularly akinesia, while avoiding the induction of dyskinesia. This involves detailed behavioral and neurochemical studies in animal models.

Interaction with Levodopa Therapy: Investigating the synergistic or modulatory effects of Brasofensine when co-administered with levodopa is another important research avenue. The goal is to understand if Brasofensine can enhance the therapeutic effects of levodopa or reduce its long-term complications.

Pharmacokinetics and Metabolism: Further elucidation of the metabolic pathways of Brasofensine, including the mechanisms of its in vivo isomerization, remains an area of interest. Understanding its pharmacokinetic profile in different species is crucial for interpreting preclinical data and for any potential future development.

Interactive Table: Key Research Findings for Brasofensine

Research AreaModelKey Finding
Motor FunctionMPTP-treated marmosetsReversed akinesia without inducing dyskinesia.
PharmacokineticsHumansPeak plasma concentrations reached in 3-8 hours.
MetabolismHumans, Monkeys, RatsUndergoes extensive first-pass metabolism, primarily O- and N-demethylation and isomerization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24Cl2N2O5 B1246849 Brasofensine maleate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24Cl2N2O5

Molecular Weight

443.3 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(E)-1-[(1R,2S,3R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12-,13-,16+;/m0./s1

InChI Key

XVXRAWKEYKMWFS-SOMFYRHDSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Molecular and Biochemical Pharmacology of Brasofensine Maleate

Mechanisms of Action at the Molecular Level

Brasofensine functions as a monoamine reuptake inhibitor, a class of drugs that block the transport of key neurotransmitters back into the presynaptic neuron. nih.govsmolecule.com This action increases the extracellular levels of these neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—thereby enhancing their signaling activity. nih.govnih.gov Brasofensine is characterized as a triple reuptake inhibitor (TRI) due to its activity at the transporters for all three of these monoamines. nih.govwikidoc.org

The primary and most potent pharmacological action of brasofensine is the inhibition of the dopamine transporter (DAT). drugbank.comsmolecule.com By binding to DAT, brasofensine acts as an antagonist, blocking the reuptake of dopamine from the synaptic cleft. smolecule.com This inhibition leads to a prolonged presence and higher concentration of dopamine in the synapse, allowing for increased stimulation of postsynaptic dopamine receptors. smolecule.com This potent dopaminergic activity was the principal rationale for its investigation as a treatment for Parkinson's disease, a condition characterized by a profound dopamine deficiency. wikipedia.orgnih.gov In vitro studies have reported a high affinity of brasofensine for the dopamine transporter, with one report citing an IC50 value of 3 nM. researchgate.net

In addition to its potent effects on DAT, brasofensine also inhibits the norepinephrine transporter (NET). nih.govcore.ac.uk The blockade of NET prevents the reuptake of norepinephrine, leading to its accumulation in the synaptic cleft and enhanced noradrenergic neurotransmission. This dual action on both DAT and NET classifies brasofensine as a potent dual DAT/NET inhibitor. nih.govcore.ac.uk The modulation of norepinephrine levels is relevant in the context of Parkinson's disease, as the noradrenergic system also undergoes degeneration in this condition. nih.govcore.ac.uk

Brasofensine completes its triple reuptake inhibitor profile by also binding to and inhibiting the serotonin transporter (SERT). nih.govcore.ac.uk Although it is described as having a high affinity for SERT, its potency at DAT and NET is generally considered more prominent. nih.govnih.govcore.ac.uk The inhibition of serotonin reuptake increases the extracellular levels of serotonin, a neurotransmitter implicated in mood and various other physiological functions. The ability to modulate all three monoamine systems—dopamine, norepinephrine, and serotonin—underpins the classification of brasofensine as a TRI, a class of compounds investigated for complex neurological and psychiatric disorders. nih.govnih.gov

Ligand-Transporter Interaction Studies

The affinity of a compound like brasofensine for its target transporters is quantified through ligand-transporter interaction studies, primarily radioligand binding assays. researchgate.net

Radioligand binding assays are a standard in vitro method used to determine the binding affinity of a test compound for a specific receptor or transporter. These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind with high affinity and specificity to the target. For the monoamine transporters, commonly used radioligands include [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

Interactive Data Table: Reported In Vitro Activity of Brasofensine

Target Assay Type Value
Dopamine Transporter (DAT) Inhibition of radioligand binding IC50 = 3 nM researchgate.net
Norepinephrine Transporter (NET) High-affinity inhibitor Specific Ki/IC50 not available in reviewed sources nih.govcore.ac.uk
Serotonin Transporter (SERT) High-affinity inhibitor Specific Ki/IC50 not available in reviewed sources nih.govcore.ac.uk

Quantitative Analysis of Binding Affinity (Ki, IC50 values) and Dissociation Kinetics

Brasofensine is a phenyltropane-based compound that functions as a triple reuptake inhibitor nih.gov. Its primary mechanism involves the inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) core.ac.ukscholaris.ca.

Quantitative analysis from in vitro binding and uptake assays has established brasofensine's potency. It is characterized as a potent dual inhibitor of DAT and NET, while also demonstrating high affinity for SERT core.ac.ukscholaris.ca. One study reported an IC50 value of 3 nM for its inhibition of the dopamine transporter researchgate.net. While detailed affinity data (Ki values) for brasofensine across all three transporters are not consistently reported in a single study, a comprehensive review of monoamine reuptake inhibitors provides accepted affinity values derived from various binding and uptake assays nih.gov.

The table below summarizes the available binding affinity data for brasofensine.

TransporterBinding Affinity (Ki, nM) / Inhibition Potency (IC50, nM)
Dopamine Transporter (DAT)IC50 = 3 nM researchgate.net
Norepinephrine Transporter (NET)Potent inhibitor (exact value not specified in sources) core.ac.ukscholaris.ca
Serotonin Transporter (SERT)High affinity (exact value not specified in sources) core.ac.ukscholaris.ca

Note: Specific Ki values and dissociation kinetics for brasofensine maleate (B1232345) are not widely available in the public domain literature.

Allosteric Modulation and Orthosteric Binding Site Characterization

Monoamine transporters possess a primary substrate binding site, known as the orthosteric or S1 site, where competitive inhibitors typically bind nih.gov. They also have a secondary, allosteric site (S2) located in the extracellular vestibule, which can be targeted by other molecules to modulate transporter function nih.gov.

Brasofensine belongs to the phenyltropane class of compounds. Ligands in this class are known to interact with the primary orthosteric (S1) binding site on the dopamine transporter nih.gov. The consistent description of brasofensine as a competitive dopamine reuptake inhibitor suggests that it acts by binding to this orthosteric site, thereby blocking the re-entry of dopamine into the presynaptic neuron drugbank.comwikipedia.org.

There is no specific evidence in the reviewed literature to suggest that brasofensine binds to the allosteric S2 site or functions as an allosteric modulator of monoamine transporters. Its pharmacological profile aligns with that of a competitive, orthosteric inhibitor.

Effects on Neurotransmitter Homeostasis in In Vitro Systems

Neurotransmitter Uptake Inhibition in Isolated Synaptosomes and Recombinant Cell Lines

The functional consequence of brasofensine's binding to monoamine transporters is the inhibition of neurotransmitter uptake. This has been demonstrated in in vitro systems that model the synaptic environment. Studies on phenyltropane analogues, the chemical class of brasofensine, have confirmed that their binding affinity at the dopamine transporter correlates significantly with the inhibition of dopamine uptake in synaptosomal preparations from the rat striatum.

Brasofensine is classified as a potent inhibitor of dopamine and norepinephrine uptake and a high-affinity inhibitor of serotonin uptake based on data from such in vitro assays core.ac.ukscholaris.canih.gov. Although specific IC50 values for uptake inhibition across all three monoamines for brasofensine are not detailed in the available literature, its functional profile is established as a triple reuptake inhibitor nih.gov.

Modulation of Neurotransmitter Efflux Mechanisms

In addition to blocking reuptake, some compounds can induce transporter-mediated efflux, a process where the transporter works in reverse to release neurotransmitters from the presynaptic terminal. This mechanism is distinct from reuptake inhibition and is notably associated with substances like amphetamines.

There are no studies available in the public scientific literature that have investigated whether brasofensine maleate modulates or induces neurotransmitter efflux through transporter reversal. Therefore, its activity in this regard remains uncharacterized.

Exploration of Potential Off-Target Molecular Interactions

Broad Receptor and Enzyme Screening in Biochemical Assays

To assess the selectivity of a drug candidate, it is typically screened against a broad panel of other molecular targets, including various receptors, enzymes, and ion channels. This process helps to identify potential off-target interactions that could lead to unintended pharmacological effects.

For brasofensine, its pharmacological profile outside of the monoamine transporters is reportedly unknown core.ac.ukscholaris.canih.gov. Publicly accessible records of broad biochemical screening assays for brasofensine are not available. This indicates a lack of published data on its potential interactions with other receptors or enzymes beyond its primary targets (DAT, NET, and SERT).

Impact on Intracellular Signaling Pathways in Cultured Cells

Brasofensine is primarily characterized as a potent and selective dopamine reuptake inhibitor. thebiogrid.org Its pharmacological action is centered on blocking the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. wikipedia.orgresearchgate.net This elevation in dopamine levels results in enhanced activation of postsynaptic and presynaptic dopamine receptors. The subsequent impact of brasofensine on intracellular signaling in cultured cells is, therefore, an indirect consequence of this primary mechanism and is contingent on the specific subtypes of dopamine receptors expressed by the cells and their coupling to various signal transduction cascades. While direct studies on brasofensine's influence on these pathways are limited, the known signaling mechanisms of dopamine receptors provide a strong basis for understanding its potential effects in vitro.

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These G-protein coupled receptors (GPCRs) trigger distinct and sometimes opposing intracellular signaling pathways. oup.comnih.gov

Cyclic AMP (cAMP) Signaling Pathway

The cyclic adenosine (B11128) monophosphate (cAMP) pathway is a principal signaling cascade modulated by dopamine receptor activation. The interaction between dopamine receptor subtypes and the cAMP pathway is well-defined and demonstrates a classic example of bidirectional regulation.

D1-like Receptor Activation: D1 and D5 receptors are typically coupled to the stimulatory G-protein, Gαs/olf. Activation of these receptors by dopamine leads to the stimulation of adenylyl cyclase (AC), the enzyme responsible for converting ATP into cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). oup.comnih.gov PKA, in turn, phosphorylates a multitude of downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby regulating gene expression and other cellular functions. bjmhr.com

D2-like Receptor Activation: In contrast, D2, D3, and D4 receptors are coupled to the inhibitory G-protein, Gαi/o. nih.gov When activated, these receptors inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP production and consequently, reduced PKA activity. oup.comnih.gov

Therefore, in cultured cells expressing dopamine receptors, brasofensine would be expected to indirectly modulate the cAMP/PKA signaling pathway. The net effect—an increase or decrease in cAMP—would depend on the relative expression and activation of D1-like versus D2-like receptors in the specific cell line under investigation. Studies on other monoamine reuptake inhibitors have confirmed the importance of the cAMP pathway in mediating their effects. nih.gov

Receptor Subtype FamilyG-Protein CouplingEffect on Adenylyl CyclaseImpact on Intracellular cAMP
D1-like (D1, D5) Gαs/olfStimulationIncrease
D2-like (D2, D3, D4) Gαi/oInhibitionDecrease
Protein Kinase C (PKC) Pathway

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial nodes in signal transduction, regulating a wide array of cellular processes. wikipedia.org PKC enzymes are activated by signals such as increases in intracellular calcium and diacylglycerol (DAG). wikipedia.org Dopamine receptor signaling can intersect with the PKC pathway through several mechanisms.

Activation of certain dopamine receptor subtypes can lead to the stimulation of phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG directly activates conventional and novel PKC isoforms. wikipedia.org Furthermore, there is evidence of cross-talk between the PKA and PKC pathways. nih.gov In some cellular contexts, PKC can phosphorylate and modulate the function of the dopamine transporter itself, suggesting a potential feedback mechanism. oup.comresearchgate.net In vitro studies using human monocytes have shown that the translocation and activation of specific PKC isoforms are critical for the activation of downstream MAP kinases and the production of cytokines. nih.gov Given that dopamine receptors can influence PLC activity, brasofensine could indirectly trigger PKC activation in cultured cells expressing the appropriate receptor subtypes, leading to the phosphorylation of numerous cellular substrates.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are among the most important signaling pathways in eukaryotic cells, controlling fundamental processes like cell proliferation, differentiation, survival, and apoptosis. sinobiological.comnih.gov The extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key MAPK cascade. sinobiological.commdpi.com

Activation of dopamine receptors can lead to the modulation of the MAPK/ERK pathway. This can occur through G-protein-dependent mechanisms. For instance, the βγ subunits released from activated Gαi/o proteins (following D2-like receptor stimulation) can activate downstream effectors that lead to the phosphorylation and activation of ERK1/2. oup.com Conversely, cAMP/PKA signaling initiated by D1-like receptors can also influence MAPK activity. In vitro studies have demonstrated that the MAPK/ERK pathway is a downstream target of PKA phosphorylation. oup.com The activation of this pathway is a critical step in translating extracellular signals into nuclear responses, often culminating in the regulation of gene transcription. sinobiological.com Therefore, by modulating dopamine receptor activity, brasofensine has the potential to influence the phosphorylation state of key proteins within the MAPK/ERK cascade in cultured cells, thereby affecting long-term cellular responses.

Key Components of the Classical MAPK/ERK Signaling Cascade

Component Type Function
Ras Small GTPase Activated by upstream signals from cell surface receptors.
Raf MAPKKK Serine/threonine kinase that phosphorylates and activates MEK.
MEK (MAP2K) MAPKK Dual-specificity kinase that phosphorylates and activates ERK.
ERK (MAPK) MAPK Serine/threonine kinase that phosphorylates various cytoplasmic and nuclear substrates.
Intracellular Calcium (Ca2+) Signaling

Intracellular calcium (Ca2+) is a ubiquitous and versatile second messenger that governs a vast range of cellular functions. mdpi.com Neurons and other excitable cells, in particular, rely on tightly regulated Ca2+ fluxes for their activity. Dopamine receptors play a significant role in modulating intracellular Ca2+ homeostasis.

D2-like receptors, through their coupling with Gαi/o proteins, can influence intracellular Ca2+ levels by modulating the activity of ion channels and by interacting with the PLC-IP3 pathway. oup.com Activation of PLC leads to the generation of IP3, which binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. nih.gov This transient increase in intracellular Ca2+ can activate a host of Ca2+-dependent enzymes, including certain PKC isoforms and calmodulin-dependent protein kinases (CaMKs). wikipedia.orgnih.gov In vitro studies using various cell lines have demonstrated that changes in extracellular stimuli can lead to significant and measurable fluctuations in intracellular calcium, which can be visualized using calcium-binding dyes. oncotarget.comjmb.or.kr By increasing the availability of dopamine to activate these receptors, brasofensine can be expected to indirectly cause transient changes in intracellular Ca2+ concentrations in cultured cells that endogenously or exogenously express D2-like receptors.

Pre Clinical Pharmacological Characterization of Brasofensine Maleate in Animal Models

Neurochemical Analysis in Animal Brain Tissue

Changes in Neurotransmitter Metabolite Concentrations in Cerebrospinal Fluid or Brain Homogenates of Animal Models

Brasofensine, as a monoamine reuptake inhibitor, influences the levels of neurotransmitters and their metabolites in the brain. nih.gov Studies in animal models have investigated these changes to understand its mechanism of action. The metabolism of dopamine (B1211576) to homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), and serotonin (B10506) to 5-hydroxyindoleacetic acid (5-HIAA), are key indicators of monoamine turnover. plos.org

In a study involving a predator exposure/psychosocial stress model in rats, which aims to replicate aspects of post-traumatic stress disorder, significant alterations in neurotransmitter and metabolite levels were observed in the hippocampus and prefrontal cortex. plos.org In the hippocampus of the "PTSD" group, HVA levels were significantly lower compared to control animals. plos.org Conversely, DOPAC levels were higher in this group. plos.org In the prefrontal cortex, DOPAC levels were also elevated in the stressed group. plos.org

Another study investigating the effects of saffron extract in rats measured changes in brain neurotransmitter concentrations. scirp.org While this study did not directly test brasofensine, it provides context for how external substances can modulate these systems. Administration of the saffron extract led to a dose-dependent increase in brain dopamine concentrations. scirp.org

The table below summarizes the observed changes in neurotransmitter metabolite concentrations in the hippocampus of rats subjected to a predator exposure/psychosocial stress model.

Neurotransmitter/MetaboliteChange in PTSD Group vs. Control
Homovanillic Acid (HVA)Lower
3,4-Dihydroxyphenylacetic acid (DOPAC)Higher
Serotonin (5-HT)Lower
Norepinephrine (B1679862) (NE)Higher

Data sourced from a study on a predator exposure/psychosocial stress model in rats. plos.org

Neurophysiological Effects in Pre-clinical Settings

Electrophysiological Recordings of Neuronal Activity in Brain Slices or In Vivo Animal Models

Electrophysiology is a key technique for understanding how the brain processes information by recording the electrical activity of neurons. uk.com In vivo electrophysiology, in particular, allows for the recording of neuronal signals in awake, behaving animals, providing a highly precise temporal readout of brain activity across different regions. uk.comnih.gov This method is crucial for studying the effects of pharmacological agents like brasofensine on neuronal firing and network oscillations. frontiersin.org

While specific in vivo electrophysiological studies detailing the direct effects of brasofensine on neuronal firing rates and patterns are not extensively available in the provided search results, the compound's mechanism as a monoamine reuptake inhibitor suggests it would significantly modulate neuronal activity in brain regions rich in dopamine and norepinephrine terminals. researchgate.net The inhibition of reuptake would lead to increased concentrations of these neurotransmitters in the synaptic cleft, thereby altering the firing patterns of post-synaptic neurons. nih.gov

Modulation of Synaptic Plasticity in Monoaminergic Pathways

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. tmc.edu Neuromodulators like dopamine play a critical role in regulating synaptic plasticity. nih.govmdpi.com Dopamine can modulate both long-term potentiation (LTP) and long-term depression (LTD), key forms of synaptic plasticity, through the activation of D1-like and D2-like receptors. nih.govfrontiersin.org

Brasofensine, by increasing the availability of dopamine in the synapse, is expected to influence synaptic plasticity in monoaminergic pathways. nih.govresearchgate.net The enhanced dopaminergic signaling can impact the induction and maintenance of LTP and LTD in brain regions like the striatum and prefrontal cortex, which are heavily innervated by dopaminergic neurons. mdpi.comfrontiersin.org For instance, the activation of D1 receptors is often associated with the promotion of LTP, while D2 receptor activation can facilitate LTD. frontiersin.org The precise effect of brasofensine on synaptic plasticity would depend on the specific brain region, the baseline level of neuronal activity, and the subtypes of dopamine receptors being engaged.

Non-Human Primate Studies of Motor Function

Evaluation of Anti-akinetic Effects in MPTP-Treated Common Marmosets

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated non-human primate is a widely used and validated animal model for Parkinson's disease, as it replicates the motor symptoms, including akinesia, and the neurochemical deficits seen in patients. nih.govfrontiersin.org Studies in MPTP-treated common marmosets have been instrumental in evaluating the anti-parkinsonian potential of brasofensine.

In one key study, oral administration of brasofensine to MPTP-treated marmosets resulted in a dose-dependent and long-lasting improvement in motor function. nih.gov This was evidenced by an increase in locomotor activity and a reduction in disability scores. nih.gov Furthermore, when a low dose of brasofensine was co-administered with a threshold dose of L-dopa, a marked increase in locomotor activity was observed, exceeding the effect of either drug administered alone. nih.gov These findings suggest that brasofensine possesses significant anti-akinetic properties in this primate model of Parkinson's disease. nih.govnih.gov

The table below presents the effects of Brasofensine on locomotor activity and disability scores in MPTP-treated marmosets.

TreatmentEffect on Locomotor ActivityEffect on Disability Scores
Brasofensine (dose-dependent)IncreasedReduced
Brasofensine + L-dopaMarked IncreaseNot specified

Data sourced from a study in MPTP-treated common marmosets. nih.gov

Analysis of Induced Dyskinesias and Other Involuntary Movements in Primate Models

A significant challenge in the long-term treatment of Parkinson's disease with L-dopa is the development of debilitating involuntary movements known as L-dopa-induced dyskinesias (LID). frontiersin.orgharvard.edu Non-human primate models, particularly MPTP-treated monkeys, readily develop dyskinesias that are phenomenologically similar to those observed in patients, making them an invaluable tool for testing novel anti-dyskinetic therapies. nih.gov

A crucial finding from studies with brasofensine in MPTP-treated marmosets that had been previously "primed" to exhibit dyskinesia with repeated L-dopa administration is its ability to reverse akinesia without inducing these involuntary movements. nih.gov When administered as a monotherapy, brasofensine produced a naturalistic and prolonged motor response without the appearance of dyskinesia or stereotypy. nih.gov This stands in contrast to the severe dyskinesia often produced by equivalent anti-parkinsonian doses of L-dopa. nih.gov This suggests that monoamine reuptake inhibition, the mechanism of brasofensine, may offer a therapeutic advantage by separating the anti-akinetic effects from the induction of dyskinesia. nih.govresearchgate.nettandfonline.comresearchgate.net

Long-term Behavioral Observations in Chronic Administration Regimens

Chronic administration of brasofensine maleate (B1232345) in animal models of Parkinson's disease has been primarily investigated to understand its long-term effects on motor function and potential for inducing adverse motor complications. The most relevant data comes from studies using non-human primates, specifically the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset, which is a well-established model for Parkinson's disease. nih.govnih.gov These long-term studies have focused on key behavioral parameters such as locomotor activity, reversal of parkinsonian symptoms like akinesia, and the emergence of dyskinesia, particularly in comparison to standard treatments like levodopa (B1675098) (L-dopa). nih.gov

In MPTP-treated marmosets, chronic oral administration of brasofensine resulted in a sustained and dose-dependent improvement in locomotor activity. nih.gov This effect was observed over a prolonged period, indicating a lasting therapeutic benefit on motor function. The compound was effective in stimulating movement and reversing the state of akinesia (a lack of voluntary movement) characteristic of the parkinsonian condition in these animals. nih.govwikipedia.org

A crucial aspect of the long-term behavioral characterization of brasofensine was its impact on motor complications. In MPTP-treated marmosets that had been previously "primed" with repeated L-dopa treatments to exhibit dyskinesia, brasofensine demonstrated a significant advantage. nih.gov While L-dopa treatment typically induces severe dyskinesia and stereotyped behaviors, brasofensine effectively reversed akinesia and restored normal motor responses for a prolonged duration without causing these debilitating side effects. nih.gov This suggests that chronic brasofensine administration does not lead to the same sensitization of the motor system that underlies L-dopa-induced dyskinesias.

The following tables summarize the observed long-term behavioral effects of brasofensine in MPTP-treated marmosets.

Table 1: Effect of Chronic Brasofensine Administration on Locomotor Activity in MPTP-Treated Marmosets

Behavioral Parameter Observation Finding
Locomotor Activity Dose-dependent increase Chronic administration produced a sustained and significant increase in movement. nih.gov
Akinesia Reversal Effective reversal Brasofensine consistently reduced disability scores by improving voluntary movement. nih.gov
Duration of Action Long-lasting motor response The improvement in motor function was prolonged following administration. nih.gov

Table 2: Comparative Long-term Motor Complications in L-dopa Primed MPTP-Treated Marmosets

Treatment Group Akinesia Reversal Dyskinesia Induction Stereotypy
Brasofensine Yes Not observed Not observed
Levodopa (L-dopa) Yes Severe Present

This table is based on findings from studies on marmosets previously sensitized with L-dopa to induce dyskinesia. nih.gov

These findings from long-term behavioral studies in primate models highlight the potential of brasofensine to provide sustained anti-parkinsonian benefits without the induction of the motor complications commonly associated with chronic L-dopa therapy. nih.gov

Structure Activity Relationships Sar and Structural Biology of Brasofensine Maleate

Elucidation of Structure-Activity Relationships within Phenyltropane Derivatives

The biological profile of phenyltropane-based compounds is dictated by their three-dimensional structure and the nature of their substituents. Extensive SAR studies have been conducted to map the molecular determinants responsible for their affinity and selectivity towards the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov

Identification of Key Pharmacophoric Features for Monoamine Transporter Binding Selectivity

The fundamental pharmacophore for high-affinity binding to monoamine transporters in the phenyltropane class consists of a tropane (B1204802) scaffold and a 3β-aryl group. nih.gov The orientation and substitution pattern of these core elements are critical in defining the selectivity profile.

Key features influencing selectivity include:

The 3β-Phenyl Ring: The position and nature of substituents on this ring are paramount for binding affinity and selectivity. nih.gov For instance, certain substitutions can enhance DAT and SERT affinity while reducing NET affinity. nih.gov

The C-2 Substituent: While a variety of functional groups are tolerated at the C-2 position without losing high DAT affinity, the nature of this substituent profoundly impacts selectivity across the monoamine transporters. nih.govnih.govacs.org Studies have shown that replacing the 2β-carbomethoxy group with other moieties like ketones, heterocycles, amides, or alkyl groups can maintain or even increase DAT potency. acs.org

The Tropane Nitrogen (N-8): Modifications at this position, typically bearing a methyl group in cocaine, influence transporter affinity. The removal of the N-methyl group in some 3β-phenyltropanes has been shown to increase binding affinity at both SERT and NET without significantly altering DAT affinity. researchgate.net

Impact of Substituent Modifications on Ligand Affinity and Functional Activity at DAT, NET, and SERT

Systematic modifications of the phenyltropane scaffold have provided a detailed understanding of the structural requirements for interacting with each monoamine transporter.

C-2 Position: Increased lipophilicity at the 2β-position generally leads to increased binding affinity and potency for dopamine uptake inhibition. researchgate.net However, a direct correlation between the partition coefficient (clogP) and binding affinity is not always observed. nih.govresearchgate.net For example, replacing the 2β-carbomethoxy group of a WIN 35,065-2 analog with a phenyl ring resulted in a compound with nearly identical DAT affinity but significantly greater selectivity over SERT. acs.org The DAT binding site appears to have a large pocket that can accommodate bulky substituents at this position. nih.govresearchgate.net

3β-Phenyl Ring: Substitutions on this ring are crucial for tuning selectivity. In one study, a 3β-(4-methoxyphenyl)tropane derivative (7a) showed high potency for both DAT and SERT, but low affinity for NET. nih.gov Replacing the 4-methoxy group with a larger ethoxy group (7b) decreased DAT affinity 14-fold while slightly increasing SERT affinity. nih.gov This suggests that the serotonin transporter is more tolerant of steric bulk on the 3β-phenyl ring than the dopamine or norepinephrine transporters. nih.gov

The following table summarizes the effects of key substitutions on transporter affinity based on published research findings.

Modification Site Substituent Change Effect on DAT Affinity Effect on SERT Affinity Effect on NET Affinity Reference(s)
C-2 Position Increased LipophilicityIncreaseVariableVariable researchgate.net
C-2 Position Replacement of ester with PhenylMaintainedDecreaseDecrease acs.org
3β-Phenyl Ring 4-Methoxy to 4-EthoxyDecreaseIncreaseVariable nih.gov
N-8 Position Removal of N-MethylNo significant changeIncreaseIncrease researchgate.net
Tropane Ring (C-6/C-7) Addition of MethylDecreaseRelative Increase (Selectivity)Decrease uef.fi

Stereochemical Influences on Biological Activity (e.g., the 2α-methyloxime group's cis-anti isomerization and its implications for activity of Brasofensine vs. BMS-205912)

Stereochemistry plays a critical role in the biological activity of phenyltropanes. For brasofensine, a significant stereochemical consideration is the isomerization of the 2α-methyloxime group. iiab.me This does not involve a change in the alpha or beta configuration at the C-2 position of the tropane ring, but rather a geometric (E/Z) isomerization of the imine double bond. iiab.mewikipedia.org

Brasofensine is the (E)-isomer. In vivo, it can isomerize to the (Z)-isomer, which has been designated BMS-205912. iiab.mewikipedia.org This conversion from the anti (E) to the cis or syn (Z) configuration has significant implications for the compound's pharmacological profile and was a key factor in the discontinuation of its clinical development. iiab.me The different spatial arrangement of the methoxy (B1213986) group relative to the tropane ring in the two isomers alters the way the molecule fits into the binding pocket of the dopamine transporter, thereby affecting its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Brasofensine Analogues

To better understand and predict the biological activity of phenyltropane derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling have been employed. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Development of Predictive Models for Transporter Binding and Uptake Inhibition

QSAR models have been successfully developed to predict the binding affinities and uptake inhibition potencies of phenyltropane analogues at monoamine transporters. wikipedia.orgnih.gov One prominent 3D-QSAR method used in this field is Comparative Molecular Field Analysis (CoMFA). acs.org

CoMFA models for benztropine (B127874) analogues, which are structurally related to phenyltropanes, have provided valuable insights into the structural features required for optimal binding to the DAT. acs.org These models, which showed high statistical significance, were instrumental in designing novel analogues with predicted high DAT affinity and improved physicochemical properties. acs.org Similarly, 2D-QSAR models have been developed for diverse sets of DAT ligands, demonstrating strong predictive accuracy. researchgate.net The robustness of these models is highly dependent on the quality and size of the dataset used for training. nih.gov

QSAR Model Type Application Key Findings Reference(s)
CoMFA (3D-QSAR) Predicting DAT binding affinity for benztropine analogues.Identified key steric and electrostatic fields for optimal DAT binding. Guided design of new, potent analogues. acs.org
GA-PLS (2D-QSAR) Predicting DAT affinities for structurally diverse ligands.Developed a robust model with high predictive accuracy (q² = 0.85) using genetic algorithms for descriptor selection. researchgate.net
ANN QSAR Modeling antagonist activity at nAChRs.Successfully discovered new potent compounds, demonstrating the utility of the model in drug discovery. nih.gov

Utilization of Molecular Descriptors and Computational Chemistry in Structure Optimization

The development of predictive QSAR models relies on the calculation of molecular descriptors, which are numerical values that encode different structural or physicochemical properties of a molecule. nih.gov A wide array of descriptors are used, ranging from simple properties to complex 3D fields.

Commonly used descriptors in the QSAR modeling of monoamine transporter inhibitors include:

Physicochemical Properties: LogP (lipophilicity), molar refractivity (MR), and molecular weight. nih.govacs.org

Topological Descriptors: These 2D descriptors encode information about atomic connectivity and molecular topology. nih.gov

3D Descriptors: These capture information about the three-dimensional structure of the molecule, such as molecular volume, surface properties, and molecular interaction fields (steric and electrostatic) used in CoMFA. nih.govacs.org

Quantum Chemical Descriptors: Properties like the energy of the lowest unoccupied molecular orbital (LUMO) can also be incorporated into models. nih.gov

Computational chemistry plays a vital role not only in generating these descriptors but also in optimizing the structures of potential ligands. By building models of the transporter proteins and docking candidate molecules into the binding site, researchers can visualize potential interactions and refine the molecular structure to enhance binding affinity and selectivity before undertaking chemical synthesis. acs.org This synergy between predictive modeling and computational chemistry accelerates the optimization of lead compounds.

Structural Insights into Brasofensine Maleate-Transporter Interactions

The intricate dance between a ligand and its target protein is fundamental to understanding its pharmacological effects. In the case of brasofensine maleate (B1232345), a compound with significant affinity for monoamine transporters, elucidating the structural basis of these interactions is key to comprehending its mechanism of action. Through a combination of computational and experimental techniques, researchers have begun to unravel the molecular details of how brasofensine binds to and influences the function of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Homology Modeling and Molecular Docking Studies of this compound with Monoamine Transporters

In the absence of crystal structures for all human monoamine transporters, homology modeling has become an invaluable tool. nih.govuit.no These models are typically built using the crystal structure of a related protein, such as the bacterial leucine (B10760876) transporter (LeuT), as a template. nih.govuit.nonih.gov LeuT shares a significant degree of structural and sequence similarity with the monoamine transporters, particularly in the transmembrane domains that form the binding pocket. uit.noherts.ac.uk

Molecular docking studies using these homology models have provided critical insights into the binding of brasofensine to DAT, NET, and SERT. These computational methods predict the preferred orientation of a ligand within the binding site of a protein, helping to identify key amino acid residues involved in the interaction. unair.ac.id For monoamine transporters, the binding of substrates and inhibitors is known to occur within a central binding site located in the transmembrane domain. nih.govnih.gov

Docking simulations suggest that brasofensine, like other phenyltropane derivatives, binds within this central site. The interaction is characterized by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions with specific residues. A highly conserved aspartate residue (Asp98 in SERT, Asp79 in DAT, and Asp75 in NET) is thought to form a crucial ionic interaction with the protonated amine group of brasofensine. nih.gov The dichlorophenyl moiety of brasofensine likely engages in hydrophobic interactions with aromatic and aliphatic residues lining the binding pocket. The specific composition of these residues varies between the transporters, contributing to the differential affinity of brasofensine for each. nih.govfrontiersin.org

Table 1: Key Residues in Monoamine Transporters Predicted by Homology Modeling to Interact with Phenyltropane-based Ligands

TransporterKey Interacting Residues (Predicted)Type of InteractionReference
DAT Asp79, Gly153, Ser422, Ala423Ionic, Hydrophilic nih.gov
NET Asp75, Gly149, Ser419, Ser420Ionic, Hydrophilic nih.gov
SERT Asp98, Ala173, Ser438, Thr439Ionic, Hydrophilic nih.gov

This table is generated based on computational predictions for phenyltropane-like compounds and may not represent direct experimental evidence for brasofensine itself.

Computational Simulation of Ligand-Induced Conformational Changes in Transporter Proteins

The binding of a ligand to a transporter is not a static event; it can induce significant conformational changes in the protein. nih.gov Monoamine transporters are believed to operate via an "alternating access" mechanism, where the protein switches between outward-facing, occluded, and inward-facing conformations to move substrates across the cell membrane. nih.govnih.gov Inhibitors like brasofensine are thought to stabilize a particular conformation, thereby blocking the transport cycle.

Molecular dynamics (MD) simulations, a powerful computational technique, can be used to model the dynamic behavior of proteins over time. These simulations have been instrumental in exploring the conformational landscape of monoamine transporters and how it is influenced by ligand binding. nih.gov For inhibitors, the general consensus is that they stabilize an outward-facing conformation of the transporter, preventing the binding and translocation of the endogenous monoamine substrates. nih.gov

MD simulations of brasofensine or similar ligands docked into homology models of DAT, NET, and SERT can reveal how the ligand influences the flexibility and movement of different parts of the transporter protein. These simulations can show how the binding of the inhibitor restricts the opening and closing of the extracellular and intracellular gates, effectively locking the transporter in an inactive state. nih.gov The subtle differences in how brasofensine interacts with each transporter at the molecular level can lead to variations in the degree of conformational restriction, potentially explaining its differential inhibitory potency.

Mutagenesis Studies of Transporter Binding Sites to Validate Key Interaction Residues

While computational models provide valuable hypotheses, experimental validation is crucial. Site-directed mutagenesis is a powerful technique used to probe the importance of specific amino acid residues in ligand binding. nih.gov By systematically replacing individual amino acids in the transporter protein with others, researchers can assess the impact of these changes on the binding affinity of brasofensine.

Mutagenesis studies have been extensively used to map the binding pockets of monoamine transporters for various ligands, including cocaine-like compounds and antidepressants. nih.govnih.gov For instance, mutating the conserved aspartate residue mentioned earlier has been shown to dramatically reduce the binding of many inhibitors, confirming its critical role in the interaction. nih.gov Similarly, mutating residues within the proposed hydrophobic pockets can alter the affinity and selectivity of ligands. frontiersin.orgresearchgate.net

By creating a series of mutant transporters and measuring the binding affinity of brasofensine to each, researchers can pinpoint the specific residues that are essential for its interaction with DAT, NET, and SERT. A significant decrease in binding affinity upon mutation of a particular residue provides strong evidence that this residue is directly involved in binding or is critical for maintaining the proper conformation of the binding site. These experimental data are then used to refine and validate the computational models, leading to a more accurate and detailed understanding of the brasofensine-transporter interaction. nih.gov

Table 2: Representative Mutagenesis Data for Phenyltropane Analogs at Monoamine Transporters

TransporterMutantEffect on Ligand AffinityImplicationReference
SERT I179DSignificant decrease in affinity for some SSRIsValidates the role of the extracellular vestibule in binding nih.gov
SERT G100AAbrogates transport activityHighlights the importance of this residue for transporter function nih.gov
DAT/NET/SERT Mutation of conserved AspDrastic reduction in inhibitor bindingConfirms the crucial role of the ionic interaction nih.gov

This table presents examples from studies on related compounds to illustrate the principles of mutagenesis studies; specific data for brasofensine may vary.

Synthetic Chemistry and Analog Development of Brasofensine Maleate

Advanced Synthetic Methodologies for the Brasofensine Maleate (B1232345) Scaffold

The synthesis of brasofensine and its analogs hinges on the construction of the core phenyltropane skeleton. This bicyclic framework presents considerable synthetic challenges, particularly concerning stereochemical control.

The tropane (B1204802) alkaloid framework, the foundation of brasofensine, has been a target of synthetic chemists for over a century. Tropinone (B130398), a key intermediate, serves as a versatile starting material for accessing a variety of tropane alkaloids. researchgate.net Modern synthetic strategies often focus on creating tropane intermediates with specific functionalities that allow for the introduction of diverse substituents. researchgate.net

Recent advancements in synthetic organic chemistry have provided new tools for constructing the tropane core. These include the use of palladium-catalyzed reactions for the selective reduction of vinyl triflates, which has been applied in the asymmetric synthesis of related alkaloid substructures. orgsyn.org Additionally, ring-opening reactions of tropinone have been explored to generate novel intermediates for tropane alkaloid synthesis. researchgate.net The development of new routes to synthesize tropane-2-yl derivatives is an active area of research, aiming to provide more efficient access to key precursors for compounds like brasofensine. core.ac.uk

The biosynthesis of tropane alkaloids in plants, such as those from the Solanaceae and Erythroxylaceae families, has also inspired synthetic approaches. db-thueringen.de Understanding the enzymatic pathways that construct the tropane ring can inform the design of biomimetic synthetic strategies. db-thueringen.de

The biological activity of phenyltropane derivatives is highly dependent on their stereochemistry. For brasofensine, the specific arrangement of substituents on the tropane ring is crucial for its potent inhibition of the dopamine (B1211576) transporter. ebi.ac.uk The synthesis of brasofensine, therefore, requires precise control over multiple stereocenters.

A significant challenge in the synthesis and in vivo behavior of brasofensine is the E/Z-isomerization of the methyl-aldoxime group. wikipedia.org The (E)-isomer is the intended active compound, while the (Z)-isomer, designated BMS-205912, is also formed. wikipedia.org This isomerization does not involve a change in the stereochemistry of the tropane ring itself but rather the configuration of the oxime double bond. wikipedia.org

The synthesis of specific stereoisomers of phenyltropanes often involves asymmetric synthesis or the separation of racemic mixtures. For instance, the synthesis of (+)- and (−)-ferruginine, tropane-type alkaloids, has been achieved via optically active 8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylates. orgsyn.org Such strategies are critical for obtaining enantiomerically pure compounds for biological evaluation.

Design and Synthesis of Brasofensine Maleate Analogues for Research Purposes

The development of brasofensine analogs is driven by the need to understand its structure-activity relationships, improve its metabolic stability, and create tools for in vivo research.

To systematically explore the structure-activity relationships (SAR) of brasofensine, medicinal chemists design and synthesize focused libraries of related compounds. mithros.comtheraindx.com This approach involves making systematic modifications to different parts of the brasofensine molecule and evaluating the impact of these changes on biological activity. mithros.com

The design of these libraries often employs computational modeling and rational scaffold selection to maximize the diversity and drug-like properties of the synthesized compounds. theraindx.comtarosdiscovery.com By creating a collection of compounds around a central scaffold, researchers can efficiently map the chemical space and identify key structural features responsible for the desired pharmacological effects. tarosdiscovery.comnih.gov High-throughput synthesis techniques, such as parallel synthesis, are often employed to expedite the production of these compound libraries. tarosdiscovery.compharmaron.com

The insights gained from SAR studies are crucial for optimizing lead compounds, improving their potency and selectivity, and minimizing off-target effects. ebi.ac.ukmithros.com

A major hurdle in the development of brasofensine was its in vivo isomerization to the less active (Z)-isomer. wikipedia.org This instability led to the discontinuation of its clinical development. wikipedia.org To address this issue, researchers have focused on designing and synthesizing chemically stable derivatives.

These efforts involve modifying the oxime functional group to prevent E/Z-isomerization while retaining the desired pharmacological activity. This could include replacing the oxime with other functional groups that are less prone to isomerization under physiological conditions. The goal is to create a new chemical entity with a similar biological profile to brasofensine but with improved metabolic stability.

To study the in vivo distribution, target engagement, and pharmacokinetics of brasofensine and its analogs, radiolabeled versions of these compounds are essential. Radiolabeling involves incorporating a radioactive isotope, such as carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), into the molecule. nih.gov

For example, studies using [¹⁴C]-labeled brasofensine have been conducted to investigate its metabolism and excretion. wikipedia.org The synthesis of radiolabeled phenyltropane analogs, such as [¹⁸F]β-CFT, has been achieved through methods like copper-mediated nucleophilic radiofluorination. researchgate.net These radiolabeled compounds can be used as tracers in positron emission tomography (PET) imaging studies to visualize and quantify the distribution of the drug in the brain and its binding to the dopamine transporter. researchgate.netnih.gov The development of such radiotracers is a critical step in the preclinical and clinical evaluation of new central nervous system drugs. nih.gov

Isolation and Characterization of this compound Metabolites from Pre-clinical Systems

The metabolic fate of this compound has been a subject of detailed investigation in several pre-clinical animal models, providing crucial insights into its biotransformation. These studies are fundamental to understanding the compound's pharmacokinetic profile and the potential biological activity of its metabolic products.

Elucidation of Metabolic Pathways in Animal Models (e.g., N-demethylation)

Pre-clinical studies in rats and monkeys have demonstrated that brasofensine undergoes extensive first-pass metabolism. nih.govdrugbank.comresearchgate.netresearchgate.netnih.govsmolecule.com The primary metabolic pathways identified in these animal models are consistent and include N-demethylation, O-demethylation, and isomerization. nih.govdrugbank.comresearchgate.netresearchgate.netnih.govsmolecule.com

Radiolabeling studies using [14C]brasofensine were instrumental in tracking the disposition and metabolism of the compound. nih.govresearchgate.netresearchgate.netwikipedia.org In rats, a significant portion of the administered radioactivity (as much as 80%) was recovered in the feces, indicating substantial biliary excretion of metabolites. wikipedia.org This contrasts with humans, where urinary excretion is the predominant route. wikipedia.org

The key metabolic transformations observed in animal models are:

N-demethylation: This process involves the removal of the methyl group from the nitrogen atom of the tropane ring. The resulting N-demethylated metabolite is a significant breakdown product. wikipedia.org

O-demethylation: This pathway concerns the removal of the methyl group from the O-methyloxime moiety.

Isomerization: Brasofensine, the (E)-isomer, can undergo in vivo isomerization to its (Z)-isomer, which has been designated as BMS-205912. drugbank.comwikipedia.org This transformation does not affect the stereochemistry of the tropane ring itself but rather the geometry of the oxime group. wikipedia.org

Following these primary metabolic steps, the resulting desmethyl metabolites can be further conjugated with glucuronic acid, forming glucuronides. nih.govdrugbank.comresearchgate.netnih.govsmolecule.com These glucuronidated conjugates, along with the primary desmethyl metabolites (referred to as M1 and M2), have been identified as the major circulating metabolites in the plasma of both rats and monkeys. nih.govdrugbank.comresearchgate.netnih.govsmolecule.com

The table below summarizes the primary metabolic pathways of brasofensine identified in pre-clinical animal models.

Metabolic PathwayDescriptionResulting Metabolite Type
N-demethylation Removal of the methyl group from the tropane nitrogen.N-desmethylbrasofensine
O-demethylation Removal of the methyl group from the O-methyloxime.O-desmethylbrasofensine
Isomerization E/Z isomerization of the O-methyloxime group.(Z)-isomer (BMS-205912)
Glucuronidation Conjugation of desmethyl metabolites with glucuronic acid.Glucuronide conjugates

Synthesis of Major Metabolites for Comparative Pharmacological Analysis

To thoroughly evaluate the pharmacological profile of brasofensine, it is essential to understand the biological activity of its major metabolites. This requires the acquisition of pure samples of these metabolites, which is most reliably achieved through chemical synthesis. While detailed protocols for the specific synthesis of brasofensine's N-desmethyl and O-desmethyl metabolites are not extensively reported in publicly available literature, the general principles of synthetic organic chemistry provide established routes for their preparation.

The synthesis of an N-desmethyl analog of a tertiary amine like brasofensine typically involves specific demethylation reactions. A common strategy is the von Braun reaction, though it can be harsh. nih.gov A more successful and milder approach often involves the formation of an N-formyl intermediate followed by hydrolysis to yield the secondary amine (the N-desmethyl product). nih.gov For instance, the N-demethylation of a complex alkaloid was successfully achieved by hydrolyzing an N-formyl precursor with potassium hydroxide (B78521) in ethanol. nih.gov Subsequent alkylation of the newly formed secondary amine can then be performed if desired. nih.gov

The table below outlines the key metabolites of brasofensine that would be targets for synthesis and subsequent pharmacological evaluation.

Metabolite NameChemical NameRationale for Synthesis
N-desmethylbrasofensine (E)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimineTo assess its pharmacological activity as a major metabolite.
O-desmethylbrasofensine (E)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methanimine oxideTo evaluate its contribution to the overall pharmacological profile.
BMS-205912 (Z)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimineTo understand the pharmacological implications of in vivo isomerization.

Broader Academic Research Implications and Future Directions

Brasofensine Maleate (B1232345) as a Pharmacological Research Probe

The value of a research compound is determined by its ability to selectively interact with biological targets, thereby allowing scientists to isolate and study specific physiological functions. Brasofensine's distinct profile as a potent dopamine (B1211576) reuptake inhibitor makes it an invaluable tool for such purposes.

Utility in Dissecting the Functional Roles of Dopamine, Norepinephrine (B1679862), and Serotonin (B10506) Transporters in Neurobiological Systems

The monoamine transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating the concentration of their respective neurotransmitters in the synaptic cleft. wikipedia.org Brasofensine acts as a triple reuptake inhibitor (TRI) but exhibits a clear preference and high potency for the dopamine transporter over the serotonin and norepinephrine transporters. tandfonline.comnih.gov

This high selectivity allows researchers to investigate the specific consequences of robust dopamine reuptake inhibition while minimizing the confounding effects of serotonin and norepinephrine modulation. Phenyltropane analogues of cocaine, such as brasofensine, are widely used as neurobiological tools to examine the mechanisms of these neurotransmitter transporters. nih.gov By using brasofensine, scientists can more clearly delineate the role of the dopaminergic system in various functions, including motor control, motivation, and reward pathways. semanticscholar.orgtandfonline.com Its application helps to parse the distinct contributions of each monoamine system, a task that is more challenging with less selective compounds.

Application in Understanding the Pathophysiology of Neurological Conditions in Animal Models

Animal models are indispensable for investigating the mechanisms of human neurological disorders and for the preclinical evaluation of potential therapies. cureparkinsons.org.uk Brasofensine has been notably effective in animal models of Parkinson's disease. iiab.me In MPTP-treated marmosets, a common model for Parkinson's, brasofensine demonstrated the ability to reverse akinesia (an impairment of voluntary movement) and stimulate locomotor activity. iiab.me

Its use in these models helps to validate the central role of dopamine deficiency in the motor symptoms of Parkinson's disease. By observing the behavioral and neurochemical effects of a potent DAT inhibitor like brasofensine, researchers can gain deeper insights into the downstream effects of dopamine system dysregulation and test hypotheses about how to counteract them. tandfonline.com The success of brasofensine in these preclinical models, even if not fully translated to clinical success, provides crucial information for refining future therapeutic strategies and animal study designs. tandfonline.compsychiatry-psychopharmacology.com

Comparative Analysis with Other Monoamine Reuptake Inhibitors

To fully appreciate the scientific utility of brasofensine, it is essential to compare its properties with those of other monoamine reuptake inhibitors. This comparative analysis highlights its unique characteristics and the specific insights that can be derived from its use.

Distinguishing Brasofensine Maleate's Unique Transporter Selectivity Profile from Other Phenyltropanes and TRIs

Brasofensine belongs to the phenyltropane class of compounds, which were originally derived from cocaine. wikipedia.org Unlike cocaine, which binds with similar potency to all three monoamine transporters, many of its phenyltropane analogues were developed to achieve greater selectivity. nih.gov Brasofensine is distinguished by its strong affinity for DAT, with significantly lower affinity for SERT and NET. This profile contrasts with other TRIs, such as bicifadine, which has a stronger preference for SERT and NET over DAT, or more "balanced" inhibitors where the potency is more evenly distributed. nih.govpsychiatry-psychopharmacology.com

The following table provides a comparative overview of the binding affinities (Ki, in nM) for brasofensine and other selected monoamine reuptake inhibitors. A lower Ki value indicates a higher binding affinity.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Transporter Profile
Brasofensine Potent (specific values vary across studies)WeakerWeakerDAT-selective TRI
Cocaine ~100-600~200-800~100-500Non-selective TRI
WIN 35,428 ~10-20~1500-3000~500-1500DAT-selective
RTI-83 5528.44030SERT/DAT-selective
Bicifadine 3323270NET/SERT-preferring TRI
Tesofensine 5.317.510.5Balanced TRI
Note: Ki values are compiled from various sources and may differ based on experimental conditions. This table is for illustrative comparison.

This distinct selectivity makes brasofensine a more precise tool than cocaine for studying dopamine-specific effects and provides a different pharmacological profile for investigation compared to other TRIs with different selectivity ratios. nih.govwikipedia.org

Insights Gained from Comparing this compound's Pre-clinical Profile with Clinically Used Compounds

The journey of a drug from preclinical animal studies to human clinical trials is fraught with challenges, and the comparison between these stages is often highly informative. Preclinical studies with brasofensine in Parkinson's disease models were promising, showing significant improvement in motor function. iiab.me However, its performance in human clinical trials was less robust.

This discrepancy between preclinical and clinical outcomes is a critical area of study in pharmacology. tandfonline.compsychiatry-psychopharmacology.com It underscores several key points:

Translational Gap: Animal models, while valuable, may not perfectly replicate the complexity of human disease. The fading effect of brasofensine in human trials suggests that homeostatic mechanisms or aspects of disease progression not captured in the animal models may play a significant role in humans. tandfonline.comnih.gov

Therapeutic Window: While effective at reversing motor deficits in animals, the optimal and sustainable therapeutic effect in humans was not achieved. This highlights the difficulty in translating effective doses and treatment regimens from animals to humans.

Compound-Specific Effects: The failure of a potent DAT inhibitor to provide sustained monotherapy benefit challenges the simple notion that maximizing dopamine availability is a sufficient strategy and points toward the need for more nuanced approaches, perhaps involving different transporter selectivity ratios or different mechanisms of action. tandfonline.comnih.gov

Study PhaseModel/SubjectKey FindingsImplication
Preclinical MPTP-treated marmosets (Parkinson's model)Reversed akinesia and stimulated motor activity without inducing dyskinesia. iiab.meStrong evidence for DAT inhibition as a valid target for motor symptoms.
Clinical (Phase II) Patients with early Parkinson's DiseaseInitial improvement in motor scores (UPDRS) was observed but was not maintained after two weeks. tandfonline.comresearchgate.netSuggests compensatory mechanisms in the human brain may counteract the drug's effect over time.
Clinical (Combination) Patients with moderate Parkinson's on Levodopa (B1675098)Did not enhance the anti-parkinsonian action of L-DOPA. researchgate.netnih.govIndicates that simply adding a DAT inhibitor may not be sufficient to improve therapy with L-DOPA.

Contribution to Theoretical Frameworks in Neuropharmacology

The study of brasofensine and related compounds contributes significantly to the theoretical underpinnings of neuropharmacology. Its development is rooted in the monoamine hypothesis, which links psychiatric and neurological disorders to imbalances in serotonin, norepinephrine, and dopamine. psychiatryinvestigation.org

The exploration of TRIs like brasofensine represents an effort to refine this hypothesis. The central question is whether a "broad spectrum" inhibition of all three transporters is superior to more selective approaches. psychiatryinvestigation.org The clinical results with brasofensine and its relative tesofensine in Parkinson's disease suggest that the specific ratio of transporter inhibition is critical and that a dopamine-dominant profile, while logical on the surface, may not be the optimal solution. tandfonline.comnih.gov The fading efficacy observed in trials has led to theories about compensatory changes in the brain, such as the upregulation of enzymatic degradation of monoamines, which provides a more dynamic view of neurotransmitter homeostasis. tandfonline.com

Furthermore, the structure-activity relationship studies of the phenyltropane class, including brasofensine, have provided a deeper understanding of the molecular features required for binding to DAT, SERT, and NET. acs.org This knowledge is fundamental to the rational design of future compounds aimed at treating a range of neuropsychiatric conditions, from depression to addiction. nih.govpsychiatry-psychopharmacology.com

Refining the Monoamine Hypothesis of Neurological Disorders Based on this compound's Mechanism

The traditional monoamine hypothesis posits that depression and other mood disorders stem from a deficiency in the synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine. open.edunih.gov The mechanism of this compound, which simultaneously inhibits the reuptake of all three of these monoamines, offers a more nuanced perspective on this long-standing theory. wikipedia.orgnih.gov

Research into triple reuptake inhibitors (TRIs) like brasofensine suggests that for some individuals, particularly those with symptoms like anhedonia (the inability to feel pleasure), targeting only one or two monoamine systems may be insufficient. core.ac.uk The addition of dopamine reuptake inhibition is thought to address the reward-system dysfunctions that are prominent in certain subtypes of depression. psychiatry-psychopharmacology.comtandfonline.com This has led to a "revisited" monoamine hypothesis, which proposes that the relative balance and interplay between all three monoamine systems are crucial for mood regulation. researchgate.net The development of TRIs has thus encouraged a shift from a simple deficiency model to a more complex model of neurotransmitter imbalance and network dysregulation in neurological disorders. tandfonline.comscirp.org

Exploring the Role of Triple Monoamine Reuptake Inhibition in Modulating Neurotransmitter Balance

Triple monoamine reuptake inhibitors (TRIs) like brasofensine were developed with the theory that enhancing the neurotransmission of serotonin, norepinephrine, and dopamine simultaneously could lead to improved efficacy and a faster onset of action compared to more selective agents. wikipedia.orgpsychiatryinvestigation.org The simultaneous inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) increases the extracellular concentrations of these neurotransmitters, leading to a broad enhancement of serotonergic, adrenergic, and dopaminergic activity. wikipedia.org

Preclinical and clinical research suggests that this broad-spectrum approach may produce a more robust and rapid antidepressant response. wikipedia.org The stimulation of multiple signaling pathways by elevating all three monoamines may work synergistically to alleviate a wider range of depressive symptoms. wikipedia.org Furthermore, there is a dense network of connections between these monoaminergic systems in the brain, and altering one can have cascading effects on the others. wikipedia.org The study of TRIs helps to elucidate these complex interactions and how their simultaneous modulation can restore a healthier neurotransmitter balance. This approach holds promise for treating not only depression but also other conditions like obesity and addiction, where monoamine systems are implicated. wikipedia.orgpsychiatryinvestigation.org

Methodological Advancements Facilitated by this compound Research

The investigation of this compound and similar compounds has spurred significant innovation in the methodologies used to study monoamine transporters.

Development of Improved In Vitro and In Vivo Assays for Transporter Function

The need to characterize the activity and selectivity of novel compounds like brasofensine has driven the refinement of assays to measure transporter function. In vitro methods, which are essential for the initial screening and characterization of drugs, have seen considerable advancements. These include the use of cell lines that are genetically engineered to express specific human monoamine transporters, such as HEK293 and CHO cells. uzh.ch These systems allow for precise measurement of a compound's ability to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitter substrates. researchgate.netmoleculardevices.com The development of fluorescent-based assays, for instance, has provided a higher-throughput and more direct way to visualize and quantify transporter activity in living cells. moleculardevices.comnih.gov

In vivo studies, which assess a drug's effects in a living organism, have also evolved. Techniques using radiolabeled ligands, such as derivatives of tetrabenazine, allow for the imaging and quantification of transporter binding in the brain of living animals. acs.org These studies provide crucial information about a compound's ability to reach its target in the central nervous system and exert its pharmacological effects. acs.org The challenges in translating findings from animal models to humans have also highlighted the need for more predictive and refined preclinical models. psychiatry-psychopharmacology.compsychiatryinvestigation.org

Enhancements in Computational Modeling and SAR Methodologies Applied to Monoamine Transporters

The development of brasofensine and other monoamine transporter ligands has been greatly aided by, and has in turn contributed to, advancements in computational modeling and structure-activity relationship (SAR) methodologies. mdpi.com SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. benchchem.com For monoamine transporters, these studies have been crucial in designing molecules with desired potency and selectivity profiles. researchgate.net

Computational approaches, such as homology modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, have become increasingly powerful tools. acs.orgfrontiersin.org Since the three-dimensional structures of human dopamine and norepinephrine transporters are not yet fully known, researchers have relied on creating homology models based on the crystal structures of related bacterial transporters. acs.orgnih.gov These models allow for the virtual docking of potential drug candidates to predict their binding affinity and orientation within the transporter. frontiersin.orgnih.gov The data generated from in vitro and in vivo testing of compounds like brasofensine are used to validate and refine these computational models, creating a feedback loop that accelerates the drug discovery process. acs.orgnih.gov These advancements have not only been applied to the development of antidepressants but also to a wide range of other CNS-active drugs. frontiersin.org

Ethical Considerations in Pre-clinical Animal Research Involving this compound

The preclinical evaluation of psychoactive compounds like this compound necessitates the use of animal models, raising important ethical considerations. unsw.edu.au The scientific community has established frameworks to ensure the humane treatment of animals in research.

Adherence to the Principles of Replacement, Reduction, and Refinement (3Rs)

A cornerstone of ethical animal research is the principle of the "3Rs": Replacement, Reduction, and Refinement. trials360.comscielo.org.mx These principles are widely adopted by institutional animal care and use committees (IACUCs) that oversee and approve research protocols. scielo.org.mxkosinmedj.org

Replacement refers to the use of non-animal methods whenever possible. scielo.org.mx This can include in vitro cell cultures, computer modeling, and other alternatives that can provide valuable data without the use of live animals. trials360.com

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant and meaningful results. scielo.org.mx This involves careful experimental design and statistical analysis. scielo.org.mx

Refinement focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. scielo.org.mx This includes the use of appropriate anesthesia and analgesia, as well as providing enriched environments for the animals. nih.gov

The development and application of the 3Rs are ongoing, with a continuous effort to improve animal welfare in research. forskningsetikk.no While these principles provide a crucial ethical framework, there is ongoing debate about their limitations and the fundamental questions surrounding the use of animals in research, particularly for complex psychiatric conditions. oup.comscienceadvancement.org

Justification for the Use of Specific Animal Models in Understanding Compound Mechanisms

The elucidation of a neuroactive compound's mechanism of action is fundamentally reliant on the use of well-defined animal models. These models are indispensable tools in neuroscience and pharmacology, providing a translational bridge from molecular interactions to complex behavioral outcomes. For a compound like brasofensine, a phenyltropane derivative that primarily acts as a dopamine reuptake inhibitor, animal models are crucial for understanding its effects on a nervous system exhibiting specific pathological characteristics. wikipedia.orgdrugbank.com The selection of an appropriate animal model is dictated by the compound's therapeutic target and the specific questions being investigated, such as efficacy in reversing motor deficits or modulating motivational states.

Research into brasofensine and similar dopamine transporter (DAT) inhibitors has employed a variety of animal models, each justified by its ability to replicate specific aspects of human neurological and psychiatric disorders, particularly those involving dopaminergic dysfunction like Parkinson's disease. wikipedia.orgmedchemexpress.comdovepress.com These models can be broadly categorized into neurotoxin-induced, pharmacologically-induced, and genetically-modified models.

Neurotoxin-Induced Models of Dopaminergic Degeneration

A primary justification for using neurotoxin-based models is their ability to produce a substantial and selective loss of nigrostriatal dopamine neurons, which is a core pathological feature of Parkinson's disease. lu.se This allows researchers to study how a compound like brasofensine, which works by blocking the dopamine transporter, can affect motor function in a dopamine-depleted state.

The 6-hydroxydopamine (6-OHDA) Model: The neurotoxin 6-OHDA is a hydroxylated analogue of dopamine. nih.gov When injected directly into the brain (as it does not cross the blood-brain barrier), it is taken up by dopaminergic neurons via the dopamine transporter, leading to their selective destruction. lu.senih.gov This model effectively mimics the striatal dopamine deficiency seen in Parkinson's disease. nih.govcore.ac.uk Its use is justified because it creates a clear neurochemical deficit, enabling the assessment of a compound's ability to restore function. For instance, the model is used to observe if a dopamine reuptake inhibitor can amplify the signal of the remaining dopamine, thereby reversing motor impairments like akinesia. wikipedia.org

The MPTP Model: The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a protoxin that, once in the brain, is metabolized into the toxic ion MPP+. nih.govmedchemexpress.eu MPP+ is selectively taken up by dopamine neurons, where it inhibits mitochondrial function and causes cell death, particularly in the substantia nigra. nih.govmedchemexpress.eu This process closely recapitulates the dopaminergic degeneration seen in human Parkinson's disease. lu.se The MPTP model, especially in non-human primates, is considered highly relevant for preclinical testing due to its ability to induce a parkinsonian state that is responsive to dopaminergic therapies. nih.gov Studies in MPTP-treated marmosets have been used to demonstrate the efficacy of brasofensine in increasing locomotor activity and reducing motor disability. researchgate.net

Pharmacological and Behavioral Models for Motivational States

Dopaminergic pathways are critical not only for motor control but also for motivation and effort-based decision-making. portlandpress.com Animal models that induce motivational deficits are therefore justified for exploring the therapeutic potential of DAT inhibitors for non-motor symptoms like apathy and fatigue, which are common in neurological disorders. dovepress.com

Tetrabenazine (TBZ)-Induced Effort Deficits: Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor. portlandpress.com By blocking VMAT2, it prevents the packaging of monoamines, including dopamine, into synaptic vesicles, leading to their depletion. portlandpress.com In animal models, low doses of TBZ can induce a state of fatigue and apathy, manifesting as a reduced willingness to work for a reward. portlandpress.com This model is justified because it allows researchers to investigate whether compounds that enhance dopamine signaling, such as DAT inhibitors, can reverse these motivational impairments, dissociable from changes in appetite or the hedonic value of the reward. portlandpress.com

Progressive Ratio (PR) Schedules: Progressive ratio schedules are behavioral paradigms used to assess an animal's motivation to obtain a reward. In a PR task, the animal must perform an increasing number of actions (e.g., lever presses) to receive each subsequent reward, and the "breakpoint" at which the animal ceases to respond is taken as a measure of motivation. oup.com This model is justified for studying compounds like DAT inhibitors because it provides a quantitative measure of how these drugs affect the willingness to expend effort. oup.com Studies using these tasks can determine if a compound enhances motivation, a potentially valuable therapeutic effect for treating symptoms of anergia or fatigue. oup.com

Genetically Modified Models

The advent of genetic engineering has allowed for the creation of highly specific models to dissect the function of individual proteins targeted by drugs.

Dopamine Transporter Knockout (DAT-KO) Models: Rodents, such as rats and mice, can be genetically engineered to lack the gene that codes for the dopamine transporter. mdpi.com These DAT-KO animals exhibit chronically elevated levels of extracellular dopamine because the primary mechanism for clearing dopamine from the synapse is absent. mdpi.com The justification for using this model is twofold. First, it provides a unique system to study the long-term consequences of hyperdopaminergia on behavior, which can be relevant to conditions like substance abuse or side effects from dopamine replacement therapies. mdpi.com Second, it serves as an ultimate test of a compound's specificity. A compound purported to act via DAT inhibition should have a markedly different or absent effect in an animal that lacks the transporter, thus confirming its mechanism of action.

The following table summarizes the justification for using these specific animal models in the context of understanding the mechanisms of a dopamine reuptake inhibitor like brasofensine.

Table 1: Justification of Animal Models for Studying Dopamine Reuptake Inhibitor Mechanisms

Model Induction Method Key Pathological/Behavioral Feature Modeled Justification for Use in Understanding Compound Mechanisms
6-OHDA Model Intracerebral injection of the neurotoxin 6-hydroxydopamine. Selective degeneration of nigrostriatal dopamine neurons, leading to motor deficits (akinesia). lu.senih.gov Allows for assessment of a compound's ability to enhance signaling from remaining dopamine neurons and reverse motor symptoms in a dopamine-depleted state. wikipedia.org
MPTP Model Systemic administration of the protoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Degeneration of dopaminergic neurons in the substantia nigra, causing a parkinsonian syndrome. lu.senih.gov Provides a highly relevant model of Parkinson's disease pathology to test the efficacy of dopamine-enhancing therapies on motor function. researchgate.net
Tetrabenazine Model Systemic administration of the VMAT2 inhibitor tetrabenazine. Depletion of vesicular monoamines, leading to motivational deficits (fatigue, apathy). portlandpress.com Enables the study of a compound's potential to treat non-motor symptoms of fatigue and anergia by enhancing dopaminergic transmission. portlandpress.com
Progressive Ratio Task Behavioral paradigm requiring escalating effort for reward. Measures motivation and willingness to work. oup.com Quantifies the pro-motivational effects of a compound and its potential utility in treating disorders characterized by motivational dysfunction. oup.com

| DAT-KO Model | Genetic deletion of the dopamine transporter gene. | Chronic hyperdopaminergia and associated behavioral changes (e.g., hyperactivity, rigidity). mdpi.com | Confirms the compound's mechanism of action by testing its effects in the absence of its primary target and helps elucidate the role of DAT in behavior. mdpi.com |

Table 2: Chemical Compounds Mentioned

Compound Name
6-hydroxydopamine (6-OHDA)
Brasofensine
This compound
Dopamine
MPP+ (1-methyl-4-phenylpyridinium)
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

Q & A

What experimental methodologies are recommended for synthesizing and characterizing brasofensine maleate in preclinical research?

Answer:
The synthesis of this compound can leverage mechanochemical methods such as liquid-assisted grinding or solution stirring , optimized at a 1:1 molar ratio of the free base to maleic acid, as demonstrated in analogous maleate salt preparations (e.g., venlafaxine maleate) . Characterization should include:

  • Single-crystal X-ray diffraction (SXRD) to resolve crystal structure.
  • Powder X-ray diffraction (PXRD) for polymorph identification.
  • Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability .
  • Light-scattering techniques to investigate self-association behavior in solution, particularly to distinguish micellar vs. stepwise aggregation processes observed in structurally similar maleate salts .

How can researchers design stability studies for this compound under accelerated conditions?

Answer:
Stability protocols should follow ICH guidelines, with modifications based on maleate salt behavior. Key parameters include:

  • High-temperature testing (e.g., 60±1°C) to evaluate thermal degradation.
  • High-humidity exposure (e.g., 90±5% RH) to assess hygroscopicity and hydrolysis risks.
  • Photostability studies (e.g., 4500±500 lx illuminance) to identify light-induced degradation pathways .
    Analytical endpoints should track changes in purity (via HPLC), crystallinity (PXRD), and thermal profiles (DSC). For example, venlafaxine maleate remained stable under these conditions, suggesting maleate salts may confer robustness .

What advanced computational tools are suitable for optimizing this compound synthesis pathways?

Answer:
Reactive distillation (RD) simulations (e.g., using Aspen Plus V11) can model reaction kinetics and separation efficiency. Key parameters to optimize include:

  • Theoretical stages (e.g., 17 stages with 7 reactive zones).
  • Feed mole ratios (e.g., 1:5 for maleic anhydride derivatives).
  • Reflux ratios (e.g., 0.25) and reboiler duty (e.g., 250 Cal/sec) to maximize yield and purity .
    Such models reduce experimental iterations and align with industrial-scale process design principles.

How should researchers address contradictions in self-association data for this compound in aqueous solutions?

Answer:
Contradictory findings (e.g., micellar vs. polydisperse aggregation) require multi-method validation:

  • Light-scattering data to detect critical micelle concentrations (CMC) or stepwise association.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Nuclear magnetic resonance (NMR) to monitor structural changes in solution.
    For example, mepyramine maleate exhibited polydisperse aggregation without a defined CMC, highlighting the need for context-specific models .

What in vivo experimental designs are effective for evaluating this compound’s pharmacokinetics and toxicity?

Answer:

  • Transdermal delivery systems : Nanoproniosomal gels (e.g., lecithin/cholesterol/nonionic surfactant matrices) enable controlled release, as validated for enalapril maleate via ex vivo permeation and in vivo antihypertensive studies .
  • Toxicological screening : Use chromosomal aberration assays in peripheral blood mononuclear cells (PBMCs) to detect genotoxicity, as applied to dexchlorpheniramine maleate .
  • Dose-response studies : Stratify cohorts by metabolic profiles (e.g., CYP450 polymorphisms) to account for interindividual variability.

How can researchers ensure reproducibility in this compound preclinical studies?

Answer:

  • Detailed experimental protocols : Include exact molar ratios, solvent systems, and characterization parameters (e.g., DSC heating rates).
  • Supplementary data : Provide raw PXRD diffractograms, DSC thermograms, and HPLC chromatograms in standardized formats .
  • Reference standards : Use stable isotopically labeled analogs (e.g., Paroxetine-D₆ maleate) as internal standards for analytical validation .

What strategies resolve discrepancies between computational predictions and experimental results in maleate salt formulation?

Answer:

  • Sensitivity analysis : Identify critical parameters (e.g., reaction temperature, solvent polarity) in simulations that diverge from empirical data.
  • Multi-scale modeling : Combine quantum mechanical calculations (e.g., electronic structure analysis of maleate dianions ) with molecular dynamics to refine predictive accuracy.
  • Iterative feedback : Adjust models using experimental stability data (e.g., hygroscopicity, photodegradation) to improve in silico-in vitro correlation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.